molecular formula C9H6N2O2 B1629557 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde CAS No. 1119450-74-6

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Cat. No. B1629557
M. Wt: 174.16 g/mol
InChI Key: UIIJMMDARKDYTH-UHFFFAOYSA-N
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Description

“3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the use of various techniques. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [ (SW) kNN MFA], CoMFA, and CoMSIA techniques . New molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is represented by the linear formula C9 H6 N2 O2 . The InChI code for this compound is 1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, the hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Size-selective Lewis Acid Catalysis : The study by Horike et al. (2008) demonstrates the use of a microporous metal-organic framework with exposed Mn2+ coordination sites as a catalyst for the conversion of selected aldehydes and ketones to their cyanosilylated products. This transformation highlights the framework's potential as a size-selective catalyst due to its pore structure, which limits larger substrates' diffusion, showcasing the material's heterogeneity and dependency on guest size for catalytic reactions (Horike et al., 2008).

Optical Studies and Material Synthesis

Synthesis and Optical Studies : Mekkey et al. (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and examining their optical properties. The study revealed insights into the compounds' geometric structures and optical absorption, contributing to understanding the electronic structures and potential applications in optical materials (Mekkey et al., 2020).

Enzymatic Reactions and Synthesis

Enzyme Catalysed Asymmetric C–C-Bond Formation : Kühl et al. (2007) developed a reactor concept for the preparative synthesis of (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using benzaldehyde lyase, a highly enantioselective enzyme. This research underscores the enzyme's utility in asymmetric synthesis, showcasing its application in creating compounds with potential pharmaceutical relevance (Kühl et al., 2007).

Fluorescent Probing

A Ratiometric Fluorescent Probe for Cysteine and Homocysteine : Lin et al. (2008) developed a novel ratiometric fluorescent probe capable of a large emission shift upon the addition of cysteine or homocysteine. This work provides a tool for the quantitative detection of these amino acids, potentially applicable in biological and medical research (Lin et al., 2008).

Antimicrobial Activity

Antibacterial Properties of Schiff Base Compounds : Kakanejadifard et al. (2013) synthesized Schiff base compounds with 1,2,5-oxadiazole motifs and evaluated their antibacterial activities against Staphylococcus aureus and Bacillus cereus. The study provides insights into the structure-activity relationships of these compounds, potentially guiding the development of new antibacterial agents (Kakanejadifard et al., 2013).

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives involve the design of new molecules with potential anti-infective activity . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJMMDARKDYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649208
Record name 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

CAS RN

1119450-74-6
Record name 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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